REACTION_CXSMILES
|
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])O.S([O-])([O-])(=O)=O.[Na+].[Na+].[CH:15]([C:18]1[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=1[NH2:20])([CH3:17])[CH3:16].Cl.Cl.[NH2:27][OH:28]>O>[OH:28][N:27]=[CH:2][C:3]([NH:20][C:19]1[CH:21]=[CH:22][CH:23]=[CH:24][C:18]=1[CH:15]([CH3:17])[CH3:16])=[O:5] |f:1.2.3,6.7|
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
ClC(C(O)O)(Cl)Cl
|
Name
|
|
Quantity
|
225 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by elution from a silica gel column with hexane/EtOAc (7:3)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ON=CC(=O)NC1=C(C=CC=C1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.7 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 43.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |